molecular formula C7H7Cl2N B13151723 3,4-Dichloro-2,6-dimethylpyridine

3,4-Dichloro-2,6-dimethylpyridine

Cat. No.: B13151723
M. Wt: 176.04 g/mol
InChI Key: CAXPRQAUTYFIEV-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and two methyl groups at the 2nd and 6th positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2,6-dimethylpyridine typically involves the chlorination of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2,6-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 2,6-dimethylpyridine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed for reduction reactions.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chlorine atoms.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the formation of 2,6-dimethylpyridine.

Scientific Research Applications

3,4-Dichloro-2,6-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2-Chloro-4,6-dimethylpyridine: Similar in structure but with only one chlorine atom.

    4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains cyano groups instead of chlorine atoms.

    3,5-Diacetyl-2,6-dimethylpyridine: Features acetyl groups instead of chlorine atoms.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

3,4-dichloro-2,6-dimethylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3

InChI Key

CAXPRQAUTYFIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)Cl)Cl

Origin of Product

United States

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